molecular formula C12H18N2O B1284639 3-Amino-N-isobutyl-2-methylbenzamide CAS No. 905234-59-5

3-Amino-N-isobutyl-2-methylbenzamide

Cat. No.: B1284639
CAS No.: 905234-59-5
M. Wt: 206.28 g/mol
InChI Key: XQTQSHKOGKEZOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isobutyl-2-methylbenzamide can be achieved through a multi-step process :

    Reaction of 2-methyl ethanol with aniline: This step produces 2-methyl-N-phenylacetamide.

    Reaction of 2-methyl-N-phenylacetamide with isobutyraldehyde: This step yields 3-isobutyl-2-methyl-N-phenylpropionamide.

    Condensation reaction: Under acidic or basic conditions, 3-isobutyl-2-methyl-N-phenylpropionamide undergoes a condensation reaction to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isobutyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-N-isobutyl-2-methylbenzamide has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: This compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-N-isobutyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isobutyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specific pharmaceutical agents and other chemical products .

Properties

IUPAC Name

3-amino-2-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-6-11(13)9(10)3/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTQSHKOGKEZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588328
Record name 3-Amino-2-methyl-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905234-59-5
Record name 3-Amino-2-methyl-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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